Xanthoquinodin A1

Übersicht

Beschreibung

Xanthoquinodin A1 is a unique compound known for its anticoccidial antibiotic properties. It features a novel xanthone-anthraquinone conjugate system, which contributes to its biological activities . This compound is derived from the fungus Humicola sp. and has shown significant potential in various scientific research fields .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Xanthoquinodin A1 involves the cultivation of the fungus Humicola sp. under specific conditions. The ex-type strain of Jugulospora vestita has also been found to produce this compound along with other related compounds . The structures of these compounds are determined through nuclear magnetic resonance (NMR) spectroscopic and mass spectrometric data analysis .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes. The fungus is cultivated in controlled environments, and the compound is extracted and purified using various chromatographic techniques .

Analyse Chemischer Reaktionen

Structural Features Influencing Reactivity

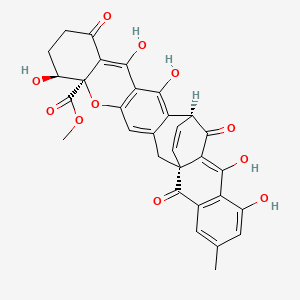

Xanthoquinodin A1 (C₁₄H₈O₅) contains:

-

Xanthone core : A tricyclic aromatic system with hydroxyl and ketone groups.

-

Anthraquinone moiety : A redox-active bicyclic structure with conjugated carbonyl groups.

-

Hydroxyl substituents : Positioned at C-9′ and other aromatic positions, enabling hydrogen bonding and nucleophilic reactions .

Key reactive sites :

Oxidation-Reduction Reactions

The anthraquinone moiety facilitates reversible electron transfer:

-

Reduction : Quinone (C=O) → Hydroquinone (C-OH) under biological reducing agents (e.g., NADPH) .

-

Oxidation : Generates reactive oxygen species (ROS), contributing to antimalarial activity by damaging parasite membranes .

Experimental evidence :

-

Exposure to Plasmodium falciparum cultures showed ROS-mediated parasite death within 12–24 hours .

-

NMR studies revealed deshielding effects at C-8′ (δ_C 196.6) and C-10′ (δ_C 200.9), indicative of redox-active carbonyl groups .

Hydrolysis and Ring-Opening Reactions

Analogues like xanthoquinodin A3 undergo lactone hydrolysis, forming 1-hydroxybutyric acid . While direct data for A1 is limited, structural similarities suggest:

-

Lactone ring opening : Under acidic/basic conditions, yielding carboxylic acid derivatives.

-

Ester hydrolysis : Conversion of ester groups to free hydroxyls or acids.

Comparison with analogues :

| Compound | Structural Change | Reaction Conditions |

|---|---|---|

| Xanthoquinodin A3 | Lactone → Hydroxybutyric acid | pH-dependent hydrolysis |

| Xanthoquinodin A4 | Enol → Ketone + alcohol | Oxidative conditions |

Functional Group Transformations

-

Hydroxyl group reactions :

-

Carbonyl group reactions :

Biological Metabolic Reactions

In Plasmodium falciparum and Toxoplasma gondii:

-

Phase I metabolism : Hydroxylation and oxidation via cytochrome P450 enzymes.

-

Phase II metabolism : Glucuronidation/sulfation of -OH groups, enhancing excretion .

Transcriptomic data :

-

RNASeq revealed downregulation of Plasmodium genes involved in phospholipid regulation and RNA trafficking after 1-hour exposure .

-

Resistance studies showed no cross-resistance with known antimalarials, suggesting unique metabolic targeting .

Comparative Reactivity with Analogues

Wissenschaftliche Forschungsanwendungen

Antiparasitic Activity

Xanthoquinodin A1 has shown significant promise as an antiparasitic agent, particularly against protozoan parasites such as Plasmodium species and Toxoplasma gondii.

- Efficacy Against Malaria : Research indicates that this compound exhibits potent activity against Plasmodium falciparum and Plasmodium berghei, with EC50 values of 0.29 μM and 1.27 μM, respectively. Notably, it demonstrates a high threshold of resistance, making it a potential candidate for malaria therapy with minimal risk of developing resistance .

- Inhibition of Toxoplasma gondii : The compound also effectively inhibits Toxoplasma gondii tachyzoites, with an EC50 of 0.12 μM. This broad-spectrum activity positions this compound as a valuable scaffold for further drug development aimed at combating drug-resistant strains of these parasites .

Antimicrobial Properties

This compound displays broad-spectrum antimicrobial activity against various bacterial and fungal pathogens.

- Gram-positive Bacteria : It has been reported to inhibit the growth of several Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 0.02 to 10.81 μM .

- Other Pathogens : The compound also exhibits inhibitory effects against pathogens like Mycoplasma genitalium and Cryptosporidium parvum, showcasing its versatility as an antimicrobial agent .

Anticoccidial Activity

This compound has been evaluated for its anticoccidial properties, particularly against Eimeria tenella, a significant pathogen in poultry.

- In Vitro Studies : In laboratory settings, this compound demonstrated effective inhibition of oocyst development in infected cells at concentrations as low as 0.035 µM, indicating its potential as a treatment for coccidiosis in livestock .

- In Vivo Efficacy : In vivo studies further confirmed its efficacy, showing significant reductions in mortality and cecal lesions in infected chicks treated with this compound .

Cytotoxicity and Cancer Research

While primarily noted for its antimicrobial properties, this compound's cytotoxic effects have also been studied.

- Cytotoxic Activity : The compound has been tested against various human cancer cell lines (e.g., HL-60, MCF-7), revealing varying degrees of cytotoxicity with IC50 values indicating selective activity against certain cancer types without significant toxicity to normal cells at therapeutic concentrations .

Wirkmechanismus

The mechanism of action of Xanthoquinodin A1 involves its interaction with specific molecular targets and pathways within the cells. It inhibits the formation of schizonts in Eimeria tenella, a coccidian parasite, by interfering with the parasite’s metabolic processes . The compound also exhibits antibacterial activity by disrupting the cell walls of Gram-positive bacteria . Additionally, this compound induces cytotoxicity in cancer cells by triggering apoptosis through various signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Zu ähnlichen Verbindungen gehören Xanthoquinodin A2, Xanthoquinodin A3 und verschiedene Xanthoquinodin-ähnliche Verbindungen wie JBIR-97, JBIR-98 und JBIR-99 . Diese Verbindungen teilen die Kernstruktur von Xanthone-Anthrachinon, unterscheiden sich aber in ihren spezifischen funktionellen Gruppen und biologischen Aktivitäten . Xanthoquinodin A1 ist aufgrund seines spezifischen Konjugatsystems und seiner starken antikokzidiostatischen und antibakteriellen Eigenschaften einzigartig .

Biologische Aktivität

Xanthoquinodin A1 is a notable compound belonging to the xanthoquinodin class, characterized as xanthone-anthraquinone heterodimers. This compound has garnered attention due to its broad-spectrum biological activities, particularly its antimicrobial and antiparasitic properties. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound is derived from various fungal species, particularly those in the Trichocladium genus. Its structure consists of a complex arrangement of xanthone and anthraquinone moieties, which contribute to its biological activity. The chemical formula and structural characteristics of this compound have been elucidated through advanced spectroscopic techniques such as NMR and mass spectrometry.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against a range of pathogens. The following table summarizes its inhibitory effects against various bacterial strains:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Source |

|---|---|---|

| Staphylococcus aureus | 0.87 - 1.75 μM | |

| Bacillus subtilis | 1.56 μM | |

| Micrococcus luteus | 1.25 μM | |

| Escherichia coli | 2.0 μg/mL |

This compound has demonstrated potent activity against methicillin-resistant strains of Staphylococcus aureus (MRSA), with MIC values significantly lower than conventional antibiotics like vancomycin, indicating its potential as a novel therapeutic agent.

Antiparasitic Activity

In addition to its antibacterial properties, this compound shows promising activity against several protozoan parasites:

- Plasmodium falciparum : EC50 = 0.29 μM

- Cryptosporidium parvum : EC50 = 5.2 μM

- Trichomonas vaginalis : EC50 = 3.9 μM

- Mycoplasma genitalium : EC50 = 0.13 μM

These findings reveal that this compound not only inhibits bacterial growth but also effectively targets protozoan pathogens, making it a candidate for further development in treating infections caused by these organisms .

The antimicrobial mechanisms of this compound involve:

- Disruption of Cell Membrane Integrity : Studies have shown that this compound alters the permeability of bacterial membranes, leading to leakage of intracellular components.

- Inhibition of Key Enzymatic Pathways : Molecular docking studies suggest that this compound interacts with critical enzymes involved in metabolic pathways, such as acetohydroxyacid synthase, thereby inhibiting pathogen growth .

Cytotoxicity and Safety Profile

The cytotoxic effects of this compound were assessed using human liver HepG2 cells. The compound exhibited no significant cytotoxicity at concentrations up to 25 μM, indicating a favorable safety profile for potential therapeutic use .

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various experimental models:

- In Vitro Studies : Research conducted on human cell lines demonstrated that this compound could inhibit the growth of cancer cells with IC50 values ranging from 11 to 31 μM against cervical carcinoma (HeLa) and malignant pleural mesothelioma cells.

- In Vivo Models : Preliminary animal studies are underway to evaluate the therapeutic efficacy of this compound in treating infections and cancer.

Eigenschaften

IUPAC Name |

methyl (1R,7R,8S,17S)-8,13,15,20,22-pentahydroxy-24-methyl-11,18,27-trioxo-6-oxaheptacyclo[15.10.2.01,19.03,16.05,14.07,12.021,26]nonacosa-3,5(14),12,15,19,21(26),22,24,28-nonaene-7-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H24O11/c1-11-7-14-20(16(33)8-11)26(37)23-24(35)13-5-6-30(23,28(14)39)10-12-9-17-21(25(36)19(12)13)27(38)22-15(32)3-4-18(34)31(22,42-17)29(40)41-2/h5-9,13,18,33-34,36-38H,3-4,10H2,1-2H3/t13-,18-,30-,31-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCWGCTNGDUDAMO-SLAVHBLRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=C3C(=O)C4C=CC3(C2=O)CC5=CC6=C(C(=C45)O)C(=C7C(=O)CCC(C7(O6)C(=O)OC)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C(=C1)O)C(=C3C(=O)[C@H]4C=C[C@]3(C2=O)CC5=CC6=C(C(=C45)O)C(=C7C(=O)CC[C@@H]([C@@]7(O6)C(=O)OC)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H24O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.